
7-Demethyl Ivabradine
概要
説明
7-Demethyl Ivabradine: is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina pectoris and heart failure. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility or vascular tone . This compound is an important metabolite of Ivabradine and is often used in analytical and pharmacokinetic studies to understand the drug’s behavior in the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Demethyl Ivabradine typically involves the demethylation of Ivabradine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: 7-Demethyl Ivabradine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or substituted amines.
科学的研究の応用
Pharmacological Properties
7-Demethyl Ivabradine exhibits similar pharmacological properties to Ivabradine but with distinct metabolic pathways and potential therapeutic advantages. The compound is primarily investigated for its ability to reduce heart rate without affecting myocardial contractility. This characteristic makes it particularly useful in treating conditions such as chronic heart failure and angina, especially in patients who are intolerant to beta-blockers.
Chronic Heart Failure
This compound has been studied extensively for its efficacy in managing chronic heart failure. Clinical trials have demonstrated that it effectively lowers heart rates and improves functional capacity in patients with reduced left ventricular ejection fraction (LVEF).
- Case Study : A multicenter observational study involving 655 patients indicated significant reductions in heart rate (mean reduction of 14.5 bpm) and improvements in New York Heart Association functional class after 6 months of treatment with Ivabradine, suggesting similar potential for this compound .
Angina Pectoris
The compound is also being evaluated for its effectiveness in treating stable angina pectoris. By reducing heart rate, it alleviates myocardial oxygen demand, thus potentially reducing anginal episodes.
- Clinical Evidence : The BEAUTIFUL trial indicated that Ivabradine could significantly reduce hospital admissions related to myocardial infarction among patients with coronary artery disease and elevated heart rates .
Pharmacokinetics
Research has shown that this compound has a favorable pharmacokinetic profile. A study utilizing ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) demonstrated its effective quantification in biological samples, which is crucial for understanding its pharmacokinetics in vivo .
Parameter | Value |
---|---|
Half-life | Approximately 2 hours |
Bioavailability | High |
Metabolism | Primarily via CYP3A4 |
Safety Profile
The safety profile of this compound appears favorable based on existing studies. Adverse events reported are generally mild and manageable, primarily including bradycardia and visual disturbances (phosphenes), which are consistent with other HCN channel inhibitors .
作用機序
7-Demethyl Ivabradine exerts its effects by selectively inhibiting the “funny” current (If) in the sinoatrial node, similar to Ivabradine. This inhibition leads to a reduction in heart rate without affecting myocardial contractility or vascular tone. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker activity in the heart .
類似化合物との比較
Ivabradine: The parent compound, used for heart rate reduction.
Metoprolol: A beta-blocker used for treating high blood pressure and angina.
Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.
Uniqueness: 7-Demethyl Ivabradine is unique in its selective inhibition of the If current, which allows for heart rate reduction without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This makes it a valuable compound for patients who cannot tolerate these other medications .
生物活性
7-Demethyl Ivabradine is a derivative of Ivabradine, a medication primarily used for the treatment of chronic stable angina and heart failure. This compound exhibits significant biological activity through its interaction with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly affecting the pacemaker current in the sinoatrial node. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without impacting other cardiac parameters. This action is facilitated through the following pathways:
- Target Channels : The primary target is HCN channels, specifically HCN4, which are crucial for generating the pacemaker activity in cardiac tissues.
- Biochemical Pathways : The compound influences the PI3K/AKT/mTOR signaling pathway, which plays a role in cell survival and metabolism .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : Approximately 40%, indicating moderate absorption when administered orally.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which can be influenced by concomitant medications that inhibit or induce these enzymes.
- Excretion : The compound is excreted mainly through urine and feces, with a half-life conducive to twice-daily dosing regimens.
Biological Activity
The biological activities of this compound are characterized by its effects on cardiac function and potential therapeutic applications:
- Heart Rate Reduction : Clinical studies have demonstrated that this compound effectively lowers heart rates in patients with elevated resting heart rates.
- Anti-Anginal Effects : Similar to its parent compound, it shows promise in reducing angina symptoms by decreasing myocardial oxygen demand.
- Impact on Heart Failure : Research indicates that it may improve outcomes in heart failure patients by reducing hospitalization rates related to worsening heart failure .
Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy and safety of Ivabradine and its derivatives, including this compound:
- SHIFT Study : This trial assessed ivabradine's effect on heart failure patients. It found that ivabradine significantly reduced hospitalizations for worsening heart failure compared to placebo .
- BEAUTIFUL Trial : Investigated whether lowering heart rate with ivabradine could reduce cardiovascular morbidity and mortality in patients with coronary artery disease. The results indicated a significant reduction in hospital admissions for those with higher baseline heart rates .
- SIGNIFY Trial : Focused on patients with stable coronary artery disease without clinically evident heart failure. It showed that ivabradine significantly reduced hospital admissions for myocardial infarction among those with higher baseline heart rates .
Comparative Analysis
A comparison of this compound with other related compounds reveals distinct properties:
Compound Name | Mechanism of Action | Primary Use |
---|---|---|
Ivabradine | Inhibits If current in sinoatrial node | Chronic angina, heart failure |
This compound | Similar to ivabradine; potential for enhanced efficacy | Experimental applications |
8-Demethyl Ivabradine | Structural analog; less studied | Unknown |
特性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUBWFMPCQUGQ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747566 | |
Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304462-60-0 | |
Record name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304462-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Demethyl ivabradine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DEMETHYL IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。